molecular formula C7H9NO4 B13140044 (S)-2-((Methoxycarbonyl)amino)pent-4-ynoicacid

(S)-2-((Methoxycarbonyl)amino)pent-4-ynoicacid

Cat. No.: B13140044
M. Wt: 171.15 g/mol
InChI Key: VJVDWMCMAKZIRH-YFKPBYRVSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid is an organic compound with a unique structure that includes both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and methoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Methoxycarbonyl)amino)pent-4-ynoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    2-((Methoxycarbonyl)amino)pent-4-ynoic acid: The racemic mixture containing both enantiomers.

    2-((Methoxycarbonyl)amino)but-4-ynoic acid: A similar compound with a shorter carbon chain.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)pent-4-ynoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)pent-4-ynoic acid

InChI

InChI=1S/C7H9NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h1,5H,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1

InChI Key

VJVDWMCMAKZIRH-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC#C)C(=O)O

Canonical SMILES

COC(=O)NC(CC#C)C(=O)O

Origin of Product

United States

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